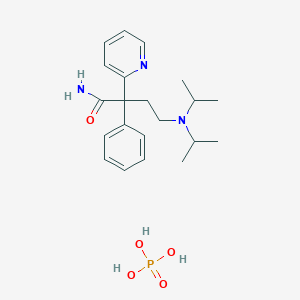

Disopyramide Phosphate

Description

Properties

IUPAC Name |

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O.H3O4P/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;1-5(2,3)4/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDDQFMPGMYYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3737-09-5 (Parent) | |

| Record name | Disopyramide phosphate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30944685 | |

| Record name | 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>65.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855629 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22059-60-5 | |

| Record name | Disopyramide phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disopyramide phosphate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISOPYRAMIDE PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)]pyridinium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISOPYRAMIDE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BOM1935W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Disopyramide Phosphate in Cardiac Myocytes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Disopyramide phosphate is a Class Ia antiarrhythmic agent with a well-defined, multi-faceted mechanism of action within cardiac myocytes. Its primary therapeutic effect stems from the blockade of fast voltage-gated sodium channels (Nav1.5), leading to a reduction in the maximum upstroke velocity of the cardiac action potential and a slowing of conduction. Concurrently, disopyramide modulates potassium channels, notably the hERG (human Ether-à-go-go-Related Gene) channel, which contributes to a prolongation of the action potential duration (APD). Furthermore, its significant anticholinergic properties, mediated by the antagonism of M2 muscarinic receptors, and its negative inotropic effects, resulting from altered calcium homeostasis, are crucial aspects of its pharmacological profile. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Electrophysiological Actions

Disopyramide's primary antiarrhythmic effects are a consequence of its interaction with key ion channels that govern the cardiac action potential.

Sodium Channel Blockade

As a Class Ia antiarrhythmic, disopyramide's hallmark is its blockade of the fast inward sodium current (INa) during Phase 0 of the cardiac action potential.[1][2] This action is mediated through its binding to the pore-forming α-subunit of the Nav1.5 channel.[1] The blockade is "use-dependent," meaning its efficacy increases with heart rate as the drug binds more readily to channels in the open or inactivated state.[1] This results in a decreased rate of depolarization, a higher threshold for excitation, and slowed conduction velocity within the atria, ventricles, and His-Purkinje system.[3]

Potassium Channel Modulation

Disopyramide also exerts a significant effect on repolarizing potassium currents, which contributes to the prolongation of the action potential duration (APD) and the effective refractory period (ERP).[4][5] A key target is the rapid component of the delayed rectifier potassium current (IKr), carried by hERG channels.[4] By inhibiting this current, disopyramide delays Phase 3 repolarization.[4] Additionally, disopyramide has been shown to block the Kv1.5 potassium channel, which is involved in the ultrarapid delayed rectifier current (IKur) prominent in the atria.

Anticholinergic (Vagolytic) Effects

Disopyramide possesses potent anticholinergic properties, acting as a competitive antagonist at muscarinic M2 receptors in the heart.[6][7] These receptors are coupled to Gi proteins, and their activation by acetylcholine typically leads to a decrease in heart rate (negative chronotropy) and reduced atrial contractility (negative inotropy). By blocking these receptors, disopyramide attenuates the effects of vagal stimulation on the heart.[1]

Negative Inotropic Effects

A notable characteristic of disopyramide is its negative inotropic effect, leading to a decrease in myocardial contractility.[3][8] This is primarily attributed to a reduction in the intracellular calcium transient.[9] Studies in cardiomyocytes from patients with obstructive hypertrophic cardiomyopathy have shown that disopyramide lowers both systolic and diastolic calcium levels and hastens the kinetics of calcium transients.[9] This effect is mediated by the combined inhibition of multiple ion channels, including L-type calcium currents, which ultimately reduces the amount of calcium available for myofilament interaction.[9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of disopyramide's interactions with its primary targets in cardiac myocytes.

Table 1: Ion Channel Inhibition by Disopyramide

| Ion Channel Target | Parameter | Value | Species/Cell Line | Reference(s) |

| hERG (IKr) | IC50 | 7.3 µM | HEK-293 cells | [10] |

| Kv1.5 (IKur) | IC50 | ~22-fold change upon mutation | HEK-293 cells | [11] |

| Nav1.5 (Peak INa) | - | State- and use-dependent block | - | [1] |

Table 2: Effect of Disopyramide on Cardiac Action Potential Duration (APD)

| Concentration | APD50 Prolongation (%) | APD90 Prolongation (%) | Pacing Frequency | Cell Type | Reference(s) |

| 3 µM | ~15% | ~20% | 1 Hz | SQTS1-hiPSC-CMs | [12] |

| 10 µM | ~25% | ~35% | 1 Hz | SQTS1-hiPSC-CMs | [12] |

| 30 µM | ~40% | ~55% | 1 Hz | SQTS1-hiPSC-CMs | [12] |

Table 3: Muscarinic Receptor Binding Affinity of Disopyramide

| Receptor Subtype | Parameter | Value | Tissue | Reference(s) |

| M2 (Cardiac) | pA2 | ~6.0 | Guinea Pig Left Atria | [7] |

| M2 (Cardiac) | High-affinity Ki | Comparable to M3 | Guinea Pig Left Atria | [13] |

| M3 (Glandular) | Ki | Comparable to M2 | Guinea Pig Submandibular Gland | [13] |

Table 4: Negative Inotropic Effect of Disopyramide

| Parameter | Value | Experimental Model | Reference(s) |

| EC50 (Isometric Twitch Amplitude) | 5.29 ± 1.55 µmol/l | Human HCM Trabeculae | [9] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Cardiac Sodium Currents (INa)

This protocol outlines the methodology for recording peak and late sodium currents from isolated cardiac myocytes or a suitable heterologous expression system (e.g., HEK293 cells stably expressing Nav1.5) and assessing the inhibitory effects of disopyramide.

Materials:

-

Cells: Isolated adult ventricular myocytes or HEK293 cells stably expressing human Nav1.5.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH.

-

Disopyramide Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.

-

Patch-Clamp Setup: Amplifier, micromanipulator, perfusion system, data acquisition software.

-

Borosilicate Glass Pipettes: Pulled to a resistance of 1-3 MΩ when filled with internal solution.

Procedure:

-

Cell Preparation: Plate isolated myocytes or cultured cells on glass coverslips suitable for microscopy and perfusion.

-

Pipette Preparation: Fill the patch pipette with the internal solution and mount it on the micromanipulator.

-

Seal Formation: Approach a single, healthy cell with the pipette tip and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage-Clamp Protocol:

-

Hold the cell at a holding potential of -120 mV to ensure the availability of sodium channels.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit INa.

-

To measure late INa, a longer depolarizing step (e.g., to -20 mV for 500 ms) can be used.

-

-

Data Acquisition (Control): Record baseline INa in the absence of disopyramide.

-

Drug Application: Perfuse the cell with the external solution containing the desired concentration of disopyramide for a sufficient time to reach steady-state block (typically 3-5 minutes).

-

Data Acquisition (Disopyramide): Repeat the voltage-clamp protocol to record INa in the presence of the drug.

-

Washout: Perfuse the cell with the control external solution to assess the reversibility of the block.

-

Data Analysis: Measure the peak and late INa amplitude before, during, and after drug application. Construct concentration-response curves to determine the IC50 value.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of disopyramide for muscarinic receptors in cardiac tissue homogenates using the radiolabeled antagonist [3H]-Quinuclidinyl benzilate ([3H]QNB).

Materials:

-

Cardiac Tissue: Frozen ventricular or atrial tissue from a suitable animal model (e.g., rat, guinea pig).

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]QNB (specific activity ~40-60 Ci/mmol).

-

Non-specific Binding Agent: Atropine (1 µM).

-

Disopyramide Stock Solution: Prepared in a suitable solvent and serially diluted.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

-

Scintillation Counter and Scintillation Cocktail.

Procedure:

-

Membrane Preparation:

-

Thaw and mince the cardiac tissue on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

-

Add a fixed concentration of [3H]QNB (typically at or below its Kd value, e.g., 0.1-0.5 nM).

-

Add increasing concentrations of unlabeled disopyramide.

-

For determining non-specific binding, add 1 µM atropine to a separate set of tubes.

-

For determining total binding, add only the assay buffer.

-

Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the disopyramide concentration.

-

Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 and Hill slope.

-

Calculate the equilibrium dissociation constant (Ki) for disopyramide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathways of disopyramide in cardiac myocytes.

Experimental Workflow: Patch-Clamp Analysis

Caption: Experimental workflow for patch-clamp analysis.

Conclusion

The mechanism of action of this compound in cardiac myocytes is a composite of its effects on sodium channels, potassium channels, muscarinic receptors, and calcium homeostasis. Its primary Class Ia antiarrhythmic action of sodium channel blockade is complemented by potassium channel inhibition, leading to a prolonged action potential. The significant anticholinergic and negative inotropic effects are critical considerations in its clinical application. A thorough understanding of these multifaceted mechanisms, supported by quantitative data and detailed experimental methodologies, is essential for researchers and drug development professionals working to refine antiarrhythmic therapies and ensure their safe and effective use.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Binding profiles of class I antiarrhythmic agents to cardiac muscarinic receptors: competitive and allosteric interactions with the receptors and their pharmacological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Pharmacological analysis of drug interactions of disopyramide and its congeners with peripheral muscarinic acetylcholine receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]QNB displays in vivo selectivity for the m2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A detailed analysis of single-channel Nav 1.5 recordings does not reveal any cooperative gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selectivity of class I antiarrhythmic agents, disopyramide, pirmenol, and pentisomide for peripheral muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Disopyramide Phosphate Binding Sites on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disopyramide is a Class Ia antiarrhythmic agent that primarily exerts its therapeutic effect by blocking voltage-gated sodium channels (Nav). This action slows the upstroke of the cardiac action potential (Phase 0), decreases conduction velocity, and prolongs the effective refractory period, thereby suppressing cardiac arrhythmias. This technical guide provides a comprehensive overview of the binding characteristics of Disopyramide Phosphate to voltage-gated sodium channels, with a focus on quantitative binding data, the molecular determinants of its binding site, and the experimental protocols used to elucidate these interactions. Understanding the precise mechanism of Disopyramide's interaction with Nav channels is crucial for the development of more selective and safer antiarrhythmic drugs.

Mechanism of Action of Disopyramide on Voltage-Gated Sodium Channels

Disopyramide's primary mechanism of action is the blockade of fast-inward sodium currents, which are mediated by voltage-gated sodium channels.[1][2] This blockade is state-dependent, meaning Disopyramide exhibits different affinities for the resting, open, and inactivated states of the channel. It preferentially binds to the open and inactivated states, a characteristic that contributes to its use-dependent effect, where the degree of block increases with heart rate.[3]

The binding of Disopyramide to the sodium channel stabilizes the channel in a non-conducting state, thereby reducing the number of available channels that can open in response to depolarization. This leads to a decrease in the maximum rate of depolarization of the cardiac action potential (Vmax), a slowing of conduction through cardiac tissue, and a prolongation of the action potential duration.[4]

Quantitative Analysis of Disopyramide Binding

The interaction of Disopyramide with voltage-gated sodium channels has been quantified through various electrophysiological studies. The key parameters include the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), which provide measures of the drug's potency, as well as kinetic parameters like the association rate constant.

| Parameter | Value | Channel/Preparation | Experimental Condition | Reference |

| IC50 | 38.3 µM | Human Nav1.5 | Whole-cell patch clamp | |

| IC50 (Tonic Block) | 36 µM | Not specified | Not specified | |

| Dissociation Constant (Kd) | 70 µM | Rabbit Purkinje Fibers (Activated Channels) | Two-microelectrode voltage-clamp | |

| Association Rate Constant | ~10 x 10^6 M⁻¹s⁻¹ | Rabbit Ventricular Myocytes | Single-channel recording at -20 mV | [5] |

Molecular Binding Site of Disopyramide

The precise molecular binding site of Disopyramide on voltage-gated sodium channels has not been definitively elucidated through direct experimental evidence such as co-crystallography. However, a combination of molecular docking studies, site-directed mutagenesis of related compounds, and the known binding sites of other Class I antiarrhythmics provide a strong hypothetical model.

It is widely accepted that the binding site for local anesthetics and Class I antiarrhythmic drugs is located within the inner pore of the sodium channel, formed by the S6 transmembrane segments of the four homologous domains (DI-DIV).[3] Key amino acid residues, particularly aromatic residues, in this region are critical for drug binding. For other Class I drugs, residues such as Phenylalanine and Tyrosine in the DIV-S6 segment have been identified as crucial for binding.[3] A molecular docking study of Disopyramide analogues with a homology model of the human voltage-gated sodium channel protein type 5 subunit alpha (Nav1.5) supports the localization of the binding site within this inner pore.[6]

Interestingly, a study on the related Kv1.5 potassium channel identified a specific valine residue (Val512) within the pore domain as a key determinant of Disopyramide's blocking effect.[1][7][8] While this is a different channel type, it reinforces the concept of a pore-binding mechanism.

Further research, particularly site-directed mutagenesis studies specifically investigating Disopyramide's interaction with Nav1.5, is required to definitively identify the key amino acid residues involved in its binding.

Experimental Protocols

The characterization of Disopyramide's binding to voltage-gated sodium channels relies heavily on electrophysiological techniques, primarily the patch-clamp method in its whole-cell configuration.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane while controlling the membrane potential. It is the gold standard for studying the effects of drugs on ion channel function.

Objective: To determine the concentration-dependent inhibition of sodium currents by Disopyramide and to characterize the voltage- and use-dependence of the block.

Cell Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the desired human voltage-gated sodium channel isoform (e.g., Nav1.5) are commonly used.

-

Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

-

For recording, cells are dissociated and plated onto glass coverslips.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium current.

Voltage-Clamp Protocol for Tonic Block:

-

Establish a stable whole-cell recording with a giga-ohm seal.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most sodium channels are in the resting state.

-

Apply a depolarizing voltage step (e.g., to -20 mV for 20 ms) to elicit a peak inward sodium current.

-

Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.

-

Record the peak sodium current at each concentration.

-

The IC50 value is determined by fitting the concentration-response data with the Hill equation.

Voltage-Clamp Protocol for Use-Dependent Block:

-

Hold the cell at a depolarized potential (e.g., -80 mV) to mimic the resting membrane potential of cardiomyocytes.

-

Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms at a frequency of 1-5 Hz).

-

Measure the progressive decrease in the peak sodium current during the pulse train in the presence of Disopyramide.

-

The rate and extent of the current decline provide information about the kinetics of Disopyramide binding to the open and inactivated states of the channel.

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues within the putative binding pocket that are critical for Disopyramide binding.

Methodology:

-

The cDNA encoding the target sodium channel (e.g., human Nav1.5) is used as a template.

-

Primers containing the desired point mutation (e.g., substituting a Phenylalanine with an Alanine) are designed.

-

The polymerase chain reaction (PCR) is used to amplify the plasmid containing the mutated cDNA.

-

The mutated plasmid is then transfected into a suitable expression system (e.g., HEK293 cells).

-

Whole-cell voltage-clamp recordings are performed on the cells expressing the mutant channels.

-

The IC50 for Disopyramide is determined for the mutant channel and compared to the wild-type channel. A significant increase in the IC50 value for the mutant channel would indicate that the mutated residue is important for Disopyramide binding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and experimental workflows described in this guide.

References

- 1. Kv1.5 open channel block by the antiarrhythmic drug disopyramide: molecular determinants of block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiac Sodium Channel Nav1.5 Mutations and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diseases caused by mutations in Nav1.5 interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of interaction of disopyramide with the cardiac sodium channel: fast dissociation from open channels at normal rest potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kv1.5 Open Channel Block by the Antiarrhythmic Drug Disopyramide: Molecular Determinants of Block [jstage.jst.go.jp]

- 8. semanticscholar.org [semanticscholar.org]

Unveiling the Anticholinergic Profile of Disopyramide Phosphate: A Molecular Perspective

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Disopyramide Phosphate, a Class IA antiarrhythmic agent, is primarily recognized for its sodium channel-blocking properties in the management of cardiac arrhythmias. However, its clinical utility is often accompanied by a notable anticholinergic side-effect profile. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's anticholinergic characteristics, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting its interactions with muscarinic acetylcholine receptors (mAChRs) and the subsequent impact on intracellular signaling, this document aims to facilitate a comprehensive understanding of this crucial off-target activity.

Molecular Interaction with Muscarinic Receptors

The anticholinergic effects of Disopyramide are a direct consequence of its interaction with muscarinic acetylcholine receptors. These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system and are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways. Disopyramide functions as a competitive antagonist at these receptors, vying with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding site.[1][2][3]

Binding Affinity of Disopyramide for Muscarinic Receptor Subtypes

The affinity of Disopyramide for different muscarinic receptor subtypes is a critical determinant of its tissue-specific anticholinergic effects. Quantitative analysis through radioligand binding assays has provided insights into these interactions. The dissociation constant (Ki) and the antagonist affinity constant (pA2) are key parameters used to quantify this binding. A lower Ki value and a higher pA2 value indicate a higher binding affinity.

| Receptor Subtype | Tissue/Cell Line | Radioligand | Parameter | Value | Reference |

| M1 | Rat Cortex | [3H]N-methyl-4-piperidyl benzilate | Ki | ~1 µM | [4] |

| M2 | Guinea Pig Left Atria | [3H]N-methylscopolamine ([3H]NMS) | pKi (high affinity) | ~6.0 | [2] |

| M2 | Guinea Pig Left Atria | Carbachol (functional) | pA2 | ~6.0 | [2] |

| M3 | Guinea Pig Submandibular Gland | [3H]N-methylscopolamine ([3H]NMS) | pKi | ~6.0 | [2] |

| M3 | Guinea Pig Ileum | Carbachol (functional) | pA2 | ~6.0 | [2] |

| M4 | N/A | N/A | N/A | Data not available | |

| M5 | N/A | N/A | N/A | Data not available |

Note: The available literature provides robust data for M2 and M3 receptors, indicating a similar affinity of Disopyramide for these subtypes. Data for M1, M4, and M5 receptors is less definitive and requires further investigation.

Impact on Downstream Signaling Pathways

The binding of Disopyramide to muscarinic receptors antagonizes the downstream signaling cascades typically initiated by acetylcholine. The specific pathway affected depends on the receptor subtype and its associated G-protein.

-

M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors are coupled to Gq/11 proteins. Acetylcholine binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Disopyramide, by blocking these receptors, inhibits this cascade, leading to a reduction in intracellular calcium mobilization and PKC activation.

-

M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to Gi/o proteins. Acetylcholine activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. Disopyramide's antagonism of M2 and M4 receptors prevents these inhibitory effects, potentially leading to increased cAMP levels and reduced potassium channel activation.

Caption: Signaling pathways of muscarinic receptors antagonized by Disopyramide.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the quantitative data and for designing future studies. The following sections detail the protocols for key experiments used to characterize the anticholinergic properties of Disopyramide.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of Disopyramide for different muscarinic receptor subtypes.

Objective: To determine the Ki of Disopyramide for M1-M5 muscarinic receptors.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS) (a non-selective muscarinic antagonist).

-

This compound solutions of varying concentrations.

-

Non-specific binding control: Atropine (a high-affinity muscarinic antagonist) at a high concentration (e.g., 1 µM).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the target muscarinic receptor subtype and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]NMS (typically at its Kd concentration for the receptor).

-

Increasing concentrations of this compound.

-

For total binding wells: Add assay buffer instead of Disopyramide.

-

For non-specific binding wells: Add a saturating concentration of Atropine.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Disopyramide concentration.

-

Determine the IC50 value (the concentration of Disopyramide that inhibits 50% of the specific [3H]NMS binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Anticholinergic effects of disopyramide and quinidine on guinea pig myocardium. Mediation by direct muscarinic receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-cholinergic effects of quinidine, disopyramide, and procainamide in isolated atrial myocytes: mediation by different molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Disopyramide and quinidine bind with inverse selectivity to muscarinic receptors in cardiac and extracardiac rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Disopyramide Phosphate's Effect on Potassium Currents in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of disopyramide phosphate, a Class Ia antiarrhythmic agent, on potassium currents in cardiomyocytes. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction

This compound exerts its antiarrhythmic effects primarily by blocking sodium channels, but its interaction with various potassium channels plays a crucial role in its clinical profile, contributing to both its efficacy and potential proarrhythmic risk. Understanding these interactions at a molecular level is paramount for the development of safer and more effective antiarrhythmic therapies. This guide focuses on the impact of disopyramide on the principal potassium currents governing cardiac repolarization: the rapid delayed rectifier current (IKr), the slow delayed rectifier current (IKs), the transient outward current (Ito), the inward rectifier current (IK1), and the ultrarapid delayed rectifier current (IKur).

Quantitative Analysis of Disopyramide's Effect on Potassium Currents

The following tables summarize the available quantitative data on the inhibitory effects of disopyramide on various cardiac potassium channels. It is important to note that experimental conditions such as cell type, temperature, and specific voltage protocols can influence the measured potency of the drug.

Rapid Delayed Rectifier Current (IKr) / hERG

The IKr current, encoded by the human Ether-à-go-go-Related Gene (hERG), is a primary target for many antiarrhythmic drugs, and its blockade is associated with QT interval prolongation.[1][2] Disopyramide is known to inhibit hERG channels at clinically relevant concentrations.[1][3]

| Parameter | Value | Experimental Model | Key Findings | Reference |

| IC50 (Racemic) | 7.3 µM | HEK-293 cells expressing wild-type hERG | Inhibition of outward IhERG tails at 37°C. | [1] |

| IC50 (S(+) enantiomer) | 3.9 µM | HEK-293 cells expressing wild-type hERG | S(+) enantiomer is more potent than the R(-) enantiomer. | [3] |

| IC50 (R(-) enantiomer) | 12.9 µM | HEK-293 cells expressing wild-type hERG | R(-) enantiomer is less potent than the S(+) enantiomer. | [3] |

| IC50 (N588K mutant) | 3.4 µM (S+), 51.2 µM (R-) | HEK-293 cells expressing N588K-hERG | Attenuated inactivation mutant shows pronounced stereoselectivity. | [3] |

| IC50 (Y652A mutant) | ~401.5 µM (calculated as 55-fold of WT) | HEK-293 cells expressing Y652A-hERG | Mutation in the S6 domain significantly reduces potency. | |

| IC50 (F656A mutant) | ~373.8 µM (calculated as 51-fold of WT) | HEK-293 cells expressing F656A-hERG | Mutation in the S6 domain significantly reduces potency. |

Transient Outward Current (Ito)

The Ito is responsible for the early phase of repolarization (Phase 1) of the cardiac action potential.

| Parameter | Value | Experimental Model | Key Findings | Reference |

| KD | 259 µM | Rat ventricular myocytes | Disopyramide reduces peak Ito and accelerates the apparent rate of current inactivation. | [3] |

| Qualitative Effect | Inhibition | Rat ventricular myocytes | Disopyramide at concentrations of 10 to 1000 µM reduced peak Ito. | [4] |

Inward Rectifier Current (IK1)

The IK1 current, carried by Kir2.x channels, is crucial for stabilizing the resting membrane potential and shaping the late phase of repolarization.

| Parameter | Value | Experimental Model | Key Findings | Reference |

| Qualitative Effect | No significant reduction in open probability | Rabbit ventricular myocytes | At therapeutic concentrations (5 µM and 20 µM), disopyramide did not reduce the open probability of the channel. Instead, it increased the mean open time. | [5] |

Other Potassium Currents

Quantitative data for disopyramide's effect on IKs (KCNQ1/KCNE1) and IKur (Kv1.5) are less defined in the literature. One study on human cardiomyocytes from patients with obstructive hypertrophic cardiomyopathy reported that disopyramide inhibits the delayed-rectifier K+ current (IK), but did not differentiate between IKr and IKs or provide an IC50 value.[6]

Experimental Protocols

The primary method for investigating the effects of disopyramide on potassium currents is the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents across the membrane of a single cardiomyocyte or a cell expressing a specific ion channel.

Cell Preparation

-

Primary Cardiomyocytes: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., rabbit, rat) or obtained from human cardiac tissue samples.[4][5]

-

Heterologous Expression Systems: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are commonly used.[1][3] These cells are transiently or stably transfected with the cDNA encoding the specific potassium channel subunit(s) of interest (e.g., hERG, Kv1.5).

Whole-Cell Patch-Clamp Recording

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

-

Internal and External Solutions: The composition of the internal (pipette) and external (bath) solutions is critical for isolating the specific potassium current of interest.

-

External Solution (Tyrode's Solution, example for IKr): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (example for IKr): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

-

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ), electrically isolating the patch of membrane under the pipette tip.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing for electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell membrane to elicit the desired potassium current. The protocol typically involves a holding potential, a depolarizing step to activate the channels, and a repolarizing step to measure the tail current.

-

Drug Application: After obtaining a stable baseline recording, this compound is perfused into the bath solution at various concentrations to determine its effect on the current amplitude and kinetics.

-

Data Acquisition and Analysis: The resulting currents are recorded, filtered, and digitized. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.

Visualizations

Mechanism of Action: Disopyramide Block of a Potassium Channel

Caption: Disopyramide blocks potassium channels, reducing potassium efflux.

Experimental Workflow: Patch-Clamp Assay for Drug Screening

Caption: Workflow for assessing disopyramide's effect via patch-clamp.

Signaling Pathways and Molecular Interactions

Disopyramide's interaction with potassium channels is a direct physical blockade rather than a complex signaling pathway modulation. Mutagenesis studies have identified key amino acid residues within the channel pore that are critical for disopyramide binding. For the hERG channel, the aromatic residues Tyrosine at position 652 (Y652) and Phenylalanine at position 656 (F656) in the S6 transmembrane domain are crucial for the binding of disopyramide.[1] The stereoselectivity of the block, with the S(+) enantiomer being more potent, suggests a specific spatial arrangement of the drug molecule within the channel's inner cavity.

Conclusion

This compound exhibits a complex electrophysiological profile, with significant inhibitory effects on multiple cardiac potassium currents. Its potent blockade of the IKr/hERG current is a key contributor to its Class Ia antiarrhythmic action and the associated risk of QT prolongation. The effects on other potassium currents like Ito and IK1, while less potent, may also contribute to its overall clinical effects. This guide provides a consolidated resource for researchers and drug development professionals, summarizing the quantitative data and experimental approaches necessary for a thorough understanding of disopyramide's impact on cardiac repolarization. Further research is warranted to fully elucidate the quantitative effects on all potassium channel subtypes and to translate these findings into improved therapeutic strategies.

References

- 1. Electrophysiology of disopyramide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Electrophysiological effects of the antiarrhythmia agents disopyramide and propafenone on human heart conduction system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective block of the hERG potassium channel by the Class Ia antiarrhythmic drug disopyramide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of transient outward K(+) channel block by disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of disopyramide and flecainide on the kinetics of inward rectifier potassium channels in rabbit heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of Disopyramide Phosphate Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of disopyramide phosphate analogs. Disopyramide is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of fast sodium channels (Nav1.5) in cardiac myocytes, leading to a decrease in the upstroke velocity of the action potential and a prolongation of the refractory period.[1][2] Additionally, disopyramide exhibits anticholinergic properties, which contribute to some of its side effects.[1] Understanding the relationship between the chemical structure of disopyramide and its biological activity is crucial for the design of novel antiarrhythmic agents with improved efficacy and safety profiles.

Core Structural Features and SAR Insights

The chemical structure of disopyramide, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)butyramide, consists of several key moieties that are critical for its antiarrhythmic activity.[1] Modifications to these groups have been explored to understand their impact on potency, selectivity, and side effect profile.

-

The Amide Group: The primary amide group is essential for the antiarrhythmic activity. Replacement of the amide with a secondary amide or a nitrile group can reduce or abolish cardiac activity while potentially introducing other properties like anticonvulsant or analgesic effects.[3]

-

The Diisopropylamino Group: The bulky diisopropylamino group at the 4-position of the butyramide chain is also crucial for activity. Replacing this group with smaller lipophilic residues tends to decrease antiarrhythmic potency.[3][4]

-

The Phenyl and Pyridyl Rings: The presence of both the phenyl and the 2-pyridyl rings at the 2-position is a key structural requirement. The phenyl ring should generally remain unsubstituted, as substitutions can decrease cardiac activity.[3][4] The pyridyl ring is also considered essential, and substitutions on this ring are generally detrimental to antiarrhythmic efficacy.[3]

Quantitative Structure-Activity Relationship Data

| Compound | Animal Model | Arrhythmia Induction | Parameter | IC50 (µg/mL) |

| (S)-(-)-Disopyramide | Beagle Dog | Ouabain-induced Ventricular Tachycardia | Arrhythmic Ratio | 5.3 |

| (R)-(+)-Disopyramide | Beagle Dog | Ouabain-induced Ventricular Tachycardia | Arrhythmic Ratio | 11.3 |

| (S)-(-)-Disopyramide | Beagle Dog | Two-stage Coronary Ligation-induced Ventricular Tachycardia | Arrhythmic Ratio | 8.9 |

| (R)-(+)-Disopyramide | Beagle Dog | Two-stage Coronary Ligation-induced Ventricular Tachycardia | Arrhythmic Ratio | 22.2 |

Table 1: Antiarrhythmic Activity of Disopyramide Enantiomers.

Furthermore, studies on a series of 2-aryl-2-(pyridin-2-yl)acetamide analogs of disopyramide have been conducted, primarily focusing on their anticonvulsant properties. While not directly measuring antiarrhythmic activity, this research highlights how structural modifications can shift the therapeutic profile of the disopyramide scaffold.

Signaling Pathways

The primary signaling pathway for the antiarrhythmic action of disopyramide is the direct blockade of voltage-gated sodium channels in the cardiac myocyte membrane. This action leads to a cascade of electrophysiological changes that suppress arrhythmias. Disopyramide also exerts an anticholinergic effect by blocking muscarinic receptors.

Figure 1: Signaling pathway of disopyramide's antiarrhythmic and anticholinergic effects.

Experimental Protocols

The evaluation of disopyramide analogs typically involves a combination of in vivo and in vitro assays to determine their antiarrhythmic efficacy and mechanism of action.

In Vivo Models of Ventricular Arrhythmia

1. Ouabain-Induced Ventricular Tachycardia in Dogs:

-

Animal Model: Beagle dogs of either sex.

-

Anesthesia: Anesthetized with a suitable agent (e.g., pentobarbital sodium).

-

Arrhythmia Induction: A continuous intravenous infusion of ouabain is administered until a stable ventricular tachycardia is established.

-

Drug Administration: The test compound (disopyramide analog) is administered intravenously.

-

Data Acquisition: A lead II electrocardiogram (ECG) is continuously monitored.

-

Endpoint: The arrhythmic ratio (number of ectopic beats / total heart rate) is calculated. The IC50 is the plasma concentration of the drug that reduces the arrhythmic ratio by 50%.

2. Two-stage Coronary Ligation-Induced Ventricular Tachycardia in Dogs:

-

Animal Model: Beagle dogs.

-

Procedure:

-

Stage 1: The left anterior descending coronary artery is partially occluded.

-

Stage 2 (24 hours later): The artery is completely occluded, leading to myocardial infarction and subsequent ventricular arrhythmias.

-

-

Drug Administration: The test compound is administered intravenously 24 hours after the complete occlusion.

-

Data Acquisition: Continuous ECG monitoring.

-

Endpoint: The arrhythmic ratio is determined, and the IC50 is calculated as described above.

In Vitro Electrophysiological Assays

Patch-Clamp Electrophysiology for Sodium Channel Blockade:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5).

-

Method: Whole-cell patch-clamp technique is used to record sodium currents.

-

Protocol:

-

Cells are voltage-clamped at a holding potential (e.g., -120 mV).

-

Depolarizing voltage steps are applied to elicit peak sodium currents.

-

The test compound is perfused at various concentrations.

-

The inhibition of the peak sodium current is measured at each concentration.

-

-

Data Analysis: A concentration-response curve is generated to determine the IC50 value for sodium channel blockade. Different voltage protocols can be used to assess the state-dependence (resting vs. inactivated state) of the block.

Experimental Workflow

The discovery and development of novel disopyramide analogs as antiarrhythmic agents typically follow a structured experimental workflow, starting from initial screening and progressing to more complex in vivo models.

Figure 2: General experimental workflow for the discovery of disopyramide analogs.

Conclusion

The structural activity relationship of this compound analogs is centered around the key pharmacophoric elements of the parent molecule. While the available quantitative data is somewhat limited in the recent public domain, the qualitative SAR provides a strong foundation for the rational design of new antiarrhythmic agents. The experimental protocols outlined in this guide serve as a basis for the preclinical evaluation of such novel compounds. Future research should focus on generating more comprehensive quantitative SAR data to refine computational models and guide the development of safer and more effective therapies for cardiac arrhythmias.

References

- 1. Disopyramide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The anticholinergic side effects of disopyramide and controlled-release disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detrimental effects of sodium channel dysfunction on cardiomyocyte integrity and viability | NWO [nwo.nl]

Beyond the Sodium Channel: An In-depth Technical Guide to the Molecular Targets of Disopyramide Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disopyramide Phosphate is a well-established Class Ia antiarrhythmic agent, primarily recognized for its blockade of fast sodium channels (Nav1.5) in cardiomyocytes. This action effectively slows the upstroke of the action potential and prolongs the refractory period, thereby suppressing cardiac arrhythmias. However, the pharmacological profile of this compound extends beyond this primary mechanism, encompassing a range of "off-target" interactions that significantly contribute to both its therapeutic efficacy and its adverse effect profile. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond sodium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Key Molecular Targets Beyond Sodium Channels

This compound's pleiotropic effects stem from its interactions with several other key cardiac ion channels and receptors. These interactions are crucial for a complete understanding of its clinical utility, particularly in specific patient populations such as those with obstructive hypertrophic cardiomyopathy, as well as for anticipating and managing its potential side effects.

Potassium Channels: The hERG (Kv11.1) Channel

A significant molecular target of this compound is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr). Inhibition of IKr by Disopyramide leads to a prolongation of the cardiac action potential duration and the QT interval on the electrocardiogram.[1][2][3]

Quantitative Data: hERG Channel Inhibition

| Parameter | Value | Cell Line | Reference |

| IC50 | 7.23 ± 0.72 µM | CHO cells transiently expressing hERG | [4] |

| IC50 | ~7 to 10 µM | HEK-293 cells expressing hERG | [1] |

Experimental Protocol: Whole-Cell Patch Clamp for hERG Current Measurement [4]

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with hERG cDNA.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at 37°C. The external solution typically contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES (pH 7.4 with NaOH). The internal pipette solution contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES (pH 7.2 with KOH).

-

Voltage Protocol: To elicit hERG tail currents, cells are held at a holding potential of -80 mV, depolarized to a test potential of +30 mV for a duration sufficient to induce channel opening and subsequent inactivation, and then repolarized to -40 mV to record the deactivating tail current.

-

Data Analysis: The peak tail current amplitude at -40 mV is measured before and after the application of varying concentrations of this compound. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.

Signaling Pathway: Disopyramide Action on Cardiac Action Potential

Caption: Disopyramide's dual inhibition of Na+ and K+ channels.

Muscarinic Acetylcholine Receptors

This compound exhibits significant anticholinergic (vagolytic) properties due to its antagonistic action on muscarinic acetylcholine receptors.[5][6][7] This effect can counteract the bradycardic effects of vagal stimulation and contributes to side effects such as dry mouth, blurred vision, and urinary retention. The interaction is stereoselective, with the (+)-enantiomer being more potent.

Quantitative Data: Muscarinic Receptor Binding Affinity

| Receptor Subtype/Tissue | Parameter | Value | Radioligand | Reference |

| Guinea Pig Left Atria (M2) | pKH | ~6.0 | [3H]-N-methyl scopolamine | [7] |

| Guinea Pig Submandibular Gland (M3) | pKi | ~6.0 | [3H]-N-methyl scopolamine | [7] |

| Guinea Pig Urinary Bladder (Mixed M2/M3) | pKH | ~6.0 | [3H]-N-methyl scopolamine | [7] |

Experimental Protocol: Radioligand Competition Binding Assay [7]

-

Membrane Preparation: Crude membrane fractions are prepared from the target tissues (e.g., guinea pig atria, submandibular gland, urinary bladder) through homogenization and centrifugation.

-

Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methyl scopolamine) and varying concentrations of unlabeled this compound.

-

Incubation and Separation: The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Data Analysis: The amount of bound radioactivity is quantified using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathway: Muscarinic Receptor Antagonism

Caption: Disopyramide competitively antagonizes acetylcholine at muscarinic receptors.

L-type Calcium Channels and Ryanodine Receptors: Contribution to Negative Inotropy

This compound exerts a potent negative inotropic effect, leading to a reduction in myocardial contractility.[2][3][8][9][10][11][12] This is particularly relevant to its use in obstructive hypertrophic cardiomyopathy. This effect is not due to a direct interaction with myofilaments but rather a consequence of the combined inhibition of multiple ion channels, including L-type calcium channels (ICa-L), which reduces the influx of calcium, and an indirect effect on ryanodine receptors, leading to decreased sarcoplasmic reticulum calcium release.[8][9]

Quantitative Data: Effects on Calcium Handling and Contractility

| Parameter | Effect | Concentration | Cell/Tissue Type | Reference |

| Isometric Twitch Amplitude | EC50 of 5.29 ± 1.55 µmol/l | 5 µmol/l | Intact human ventricular trabeculae | [8] |

| Ca2+ Transient Amplitude | Reduction | 5 µmol/l | Isolated human ventricular cardiomyocytes | [8] |

| L-type Ca2+ Current (ICa-L) | Inhibition | 5 µmol/l | Isolated human ventricular cardiomyocytes | [8] |

| Ca2+ Spark Frequency | Reduction | 5 µmol/l | Permeabilized human ventricular cardiomyocytes | [8] |

Experimental Protocol: Cardiomyocyte Calcium Imaging [8][13][14][15][16][17]

-

Cell Isolation and Loading: Ventricular cardiomyocytes are enzymatically isolated from myocardial tissue. The isolated cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.

-

Imaging Setup: The loaded cardiomyocytes are placed on the stage of an inverted microscope equipped for fluorescence imaging. The cells are perfused with a physiological salt solution.

-

Stimulation and Recording: Cardiomyocytes are field-stimulated at a physiological frequency. Changes in intracellular calcium concentration are recorded by capturing the fluorescence emission of the calcium indicator over time.

-

Data Analysis: The amplitude, duration, and kinetics of the calcium transients are analyzed before and after the application of this compound to quantify its effects on intracellular calcium handling.

Experimental Workflow: Investigating Negative Inotropy

Caption: Multi-level experimental approach to characterize Disopyramide's negative inotropic effects.

Conclusion

The therapeutic actions and side effect profile of this compound are a composite of its interactions with multiple molecular targets. While its sodium channel blocking activity remains its defining characteristic as a Class Ia antiarrhythmic, its effects on potassium channels, muscarinic receptors, and calcium handling are clinically significant. A thorough understanding of these off-target interactions is paramount for optimizing its clinical use, predicting patient responses, and guiding the development of future antiarrhythmic agents with improved target selectivity and safety profiles. This guide provides a foundational resource for researchers and clinicians to delve deeper into the complex pharmacology of this compound.

References

- 1. physoc.org [physoc.org]

- 2. Negative inotropic effects of disopyramide on guinea-pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibition of HERG potassium channel current by the class 1a antiarrhythmic agent disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding profiles of class I antiarrhythmic agents to cardiac muscarinic receptors: competitive and allosteric interactions with the receptors and their pharmacological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disopyramide and quinidine bind with inverse selectivity to muscarinic receptors in cardiac and extracardiac rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Pharmacological analysis of drug interactions of disopyramide and its congeners with peripheral muscarinic acetylcholine receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FilamenTech | Predicting the effects of drugs that modulate calcium transients [filamentech.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. Assessing Drug-Induced Long QT and Proarrhythmic Risk Using Human Stem-Cell-Derived Cardiomyocytes in a Ca2+ Imaging Assay: Evaluation of 28 CiPA Compounds at Three Test Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes and Protocols for Testing Disopyramide Phosphate in Animal Models of Ventricular Tachycardia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disopyramide Phosphate in established animal models of ventricular tachycardia (VT). The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the antiarrhythmic efficacy of this compound.

Introduction to this compound and Ventricular Tachycardia

Ventricular tachycardia is a life-threatening cardiac arrhythmia characterized by a rapid heartbeat originating from the ventricles. If left untreated, it can lead to ventricular fibrillation and sudden cardiac death.[1] this compound is a Class Ia antiarrhythmic agent used in the treatment of ventricular tachycardia.[1][2] It functions primarily by blocking fast sodium channels in the cardiac myocytes, thereby altering the electrical properties of the heart to suppress arrhythmias.[1][3][4][5][6] Animal models are crucial for studying the electrophysiological effects and antiarrhythmic potential of drugs like this compound before clinical application.

Mechanism of Action of this compound

Disopyramide exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) during Phase 0 of the cardiac action potential.[1][3][4][6] This action decreases the rate of depolarization (Vmax) and slows conduction velocity in the atria, ventricles, and His-Purkinje system.[1][7] Consequently, the threshold for excitability is increased.[1] Disopyramide also prolongs the action potential duration (APD) and the effective refractory period (ERP) of cardiac tissue.[4][5][6] This is achieved, in part, by inhibiting some potassium currents responsible for repolarization.[5][6] By prolonging the refractory period, it makes the cardiac tissue less susceptible to re-entrant arrhythmias, a common mechanism of VT.[1][2]

Additionally, Disopyramide possesses anticholinergic (vagolytic) properties and exhibits a negative inotropic effect, which can decrease myocardial contractility.[1][2][3][6]

Below is a diagram illustrating the effect of this compound on the cardiac action potential.

Figure 1. Effect of Disopyramide on the Cardiac Action Potential.

Animal Models of Ventricular Tachycardia

Several well-established animal models are utilized to study VT and the effects of antiarrhythmic drugs. The choice of model depends on the specific research question, with larger animal models often providing closer physiological relevance to humans.

Canine Models

Dogs are frequently used in cardiovascular research due to their cardiac electrophysiology being similar to that of humans.

-

Post-Myocardial Infarction (MI) Model: This is a widely used model that mimics VT seen in patients with coronary artery disease.[8]

-

Induction: A myocardial infarction is created by ligating a coronary artery, typically the left anterior descending (LAD) artery.[9] This leads to the formation of a scar and a border zone of ischemic but viable tissue, which provides the substrate for re-entrant VT.

-

VT Induction: Sustained VT can be induced by programmed electrical stimulation (PES) several days to weeks after the initial MI.[2][8]

-

-

Digitalis-Induced VT Model: This model is used to study triggered activity as a mechanism for VT.

-

Induction: Administration of a cardiac glycoside, such as ouabain, can induce delayed afterdepolarizations (DADs) and triggered VT.[10]

-

Porcine Models

Pigs are another large animal model with cardiac anatomy and physiology that closely resemble humans.

-

Myocardial Infarction Model: Similar to the canine model, MI is induced by occluding a coronary artery, often the LAD, using a balloon catheter.[3][4][11][12] This creates a substrate for re-entrant VT that can be interrogated with electrophysiological studies.[11]

Rodent Models

Rats and mice are commonly used for initial screening and for studies involving genetic modifications.

-

Coronary Artery Ligation Model (Rat): This model is analogous to the large animal MI models. The LAD is permanently ligated to create an infarct.[13][14] VT can then be induced by PES.[13]

Experimental Protocols

Detailed methodologies for inducing VT in the described animal models are provided below. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol for Myocardial Infarction and Programmed Electrical Stimulation in a Canine Model

-

Animal Preparation:

-

Fast the dog for 12 hours prior to surgery.

-

Anesthetize the animal (e.g., with intravenous pentobarbital sodium).

-

Intubate and provide mechanical ventilation.

-

Monitor ECG, blood pressure, and body temperature throughout the procedure.

-

-

Surgical Procedure (Coronary Artery Ligation):

-

Perform a left thoracotomy to expose the heart.

-

Identify the left anterior descending (LAD) coronary artery.

-

Place two ligatures around the LAD. The first is tied loosely around the artery and a small needle, which is then removed. The second ligature is tied tightly 30 minutes later to create a two-stage occlusion, which can reduce acute mortality.[9]

-

Close the chest in layers.

-

Provide postoperative analgesia and care.

-

-

Electrophysiological Study (Post-MI):

-

Allow the animal to recover for 3 to 8 days.[2]

-

Under anesthesia, introduce a pacing catheter into the right ventricle via a peripheral vein.

-

Programmed Electrical Stimulation (PES) Protocol:

-

Deliver a train of 8 paced beats (S1) at a fixed cycle length.

-

Introduce a premature stimulus (S2) after the last S1 beat.

-

Decrease the S1-S2 coupling interval in 10 ms decrements until the ventricular effective refractory period (VERP) is reached.

-

If VT is not induced, add a second (S3) and third (S4) premature stimulus.

-

Sustained VT is defined as lasting for more than 30 seconds or requiring termination due to hemodynamic compromise.

-

-

Protocol for Myocardial Infarction in a Porcine Model

-

Animal Preparation:

-

Procedure (Coronary Artery Occlusion):

-

Under fluoroscopic guidance, advance an angioplasty balloon catheter to the mid-LAD artery.[3]

-

Inflate the balloon to occlude the artery for 120-180 minutes to induce an ischemia-reperfusion MI.[4][11]

-

Deflate the balloon and withdraw the catheter.

-

Allow the animal to recover for 6-8 weeks for the infarct to mature.[4]

-

-

VT Induction:

-

Perform PES as described in the canine protocol.

-

Protocol for Coronary Artery Ligation in a Rat Model

-

Animal Preparation:

-

Anesthetize the rat (e.g., with ketamine/xylazine).

-

Intubate and ventilate the animal.[14]

-

-

Surgical Procedure:

-

Perform a left thoracotomy.

-

Exteriorize the heart and identify the LAD artery.

-

Ligate the LAD with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.[14]

-

Return the heart to the chest cavity and close the incision.

-

-

VT Induction:

-

After a recovery period, induce VT using an epicardial PES protocol.[13]

-

Application of this compound in Animal Models

Drug Preparation and Administration

-

This compound can be administered intravenously or orally.

-

For intravenous administration, dissolve the compound in a suitable vehicle (e.g., sterile saline).

-

Administer as a bolus followed by a constant infusion to maintain a steady plasma concentration.

Dosing

-

Canine:

-

Intravenous doses of 0.3 to 3 mg/kg have been shown to be effective in suppressing digitalis-induced VT.[10]

-

In post-MI models, plasma levels of around 3.7 µg/ml have been associated with antiarrhythmic effects.[2]

-

Oral doses of 7.5 to 30 mg/kg three times a day have been studied for their effects on ventricular function.[15]

-

Data Presentation: Efficacy of this compound in Canine Models of VT

The following tables summarize the quantitative effects of this compound in canine models of ventricular tachycardia.

Table 1: Effect of Disopyramide on VT Inducibility in a Canine Post-MI Model

| Treatment Group | Number of Animals | Sustained VT Induced (Pre-drug) | Sustained VT Induced (Post-disopyramide) | Non-sustained VT Induced (Pre-drug) | Non-sustained VT Induced (Post-disopyramide) |

| Disopyramide | 11 | 4 | 3 (1 prevented) | 7 | 4 (3 prevented) |

Data adapted from a study in conscious dogs 3-8 days post-MI.[2]

Table 2: Electrophysiological Effects of Disopyramide in a Canine Post-MI Model

| Parameter | Pre-disopyramide (mean ± SD) | Post-disopyramide (mean ± SD) | Percent Change |

| VT Cycle Length (sustained) | 173 ± 14 ms | Increased by >30% in 2/4 dogs | >30% |

| VT Cycle Length (non-sustained) | 136 ± 18 ms | Increased by >30% in 2/7 dogs | >30% |

| Refractoriness in Infarct Zone | N/A | N/A | 38-53% increase |

| Ventricular Effective Refractory Period | N/A | N/A | 13 ± 12% increase |

| QRS Duration | N/A | N/A | Prolonged at high doses |

| QT Interval | N/A | N/A | Prolonged at intermediate and high doses |

Data compiled from studies in canine post-MI models.[2][15]

Table 3: Dose-Dependent Effects of Oral Disopyramide on Canine Ventricular Function

| Parameter | 7.5 mg/kg | 15 mg/kg | 30 mg/kg |

| PQ Interval | Prolonged | Prolonged | Prolonged |

| QRS Complex | No significant change | No significant change | Prolonged |

| QT Interval | No significant change | Prolonged | Prolonged |

| Left Ventricular Pre-ejection Period | Prolonged | Prolonged | Prolonged |

| Left Ventricular Ejection Time | No significant change | No significant change | Shortened |

| % Shortening Fraction of Left Ventricle | No significant change | Decreased | Decreased |

Data from a study in healthy, awake dogs.[15]

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the antiarrhythmic efficacy of a test compound like this compound.

Figure 2. General Experimental Workflow for Testing this compound.

Signaling Pathway of Ventricular Tachycardia and Disopyramide's Intervention

The diagram below illustrates a simplified representation of the ionic currents involved in the ventricular action potential and how Disopyramide's sodium channel blockade can interrupt a re-entrant circuit, a common mechanism of VT.

Figure 3. Disopyramide's Role in Terminating Re-entrant VT.

References

- 1. Disopyramide - Wikipedia [en.wikipedia.org]

- 2. Actions of disopyramide on potential reentrant pathways and ventricular tachyarrhythmias in conscious dogs during the late post-myocardial infarction phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. jacc.org [jacc.org]

- 5. Initiation of ventricular tachyarrhythmia with programmed stimulation: sensitivity and specificity in an experimental canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Recent advances in antiarrhythmic drug research: studies in chronic canine myocardial infarction-ventricular tachyarrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental evaluation of anti arrhythmic drugs | PPTX [slideshare.net]

- 10. Effects of lidocaine, disopyramide and verapamil on the in vivo triggered ventricular arrhythmia in digitalized canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A swine model of infarct-related reentrant ventricular tachycardia: Electroanatomic, magnetic resonance, and histopathological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Impact of a Modified Anaesthetic Protocol on Animal Survival and the Characteristics of Ventricular Arrhythmias in the Course of Acute Myocardial Infarction in a Domestic Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Effects of disopyramide on the electrocardiogram and ventricular function in the unanesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]